3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid
Overview
Description
The compound “3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid” is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom . Isoxazoles are found in some natural products and are used in the development of new therapeutic agents due to their high biological activity .
Synthesis Analysis
Isoxazole can be synthesized via a variety of methods. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These methods have been significantly improved and modernized over time .Molecular Structure Analysis
The molecular structure of isoxazoles, including “this compound”, is characterized by a five-member aromatic ring with one oxygen atom and one nitrogen atom . A strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .Chemical Reactions Analysis
Isoxazoles undergo various chemical reactions. For instance, the weak N-O bond in the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . The azirine intermediate can react with nucleophiles, especially carboxylic acids .Safety and Hazards
Future Directions
Isoxazoles, including “3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies, exploring their biological activities, and incorporating them into the synthesis of new classes of bioactive peptides .
Properties
IUPAC Name |
3-[4-(chloromethyl)phenyl]-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-5-7-1-3-8(4-2-7)10-9(11(14)15)6-16-13-10/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKDCVDJVFTION-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NOC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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